N,N-dibenzyl-N,N-dimethylmethanediamine
Description
N,N-Dibenzyl-N,N-dimethylmethanediamine is a tertiary diamine characterized by a central methanediamine (CH₂(NR₂)₂) backbone substituted with two benzyl (C₆H₅CH₂–) and two methyl (–CH₃) groups. Its molecular formula is C₁₉H₂₄N₂, with a molecular weight of 280.41 g/mol. Structurally, it can be represented as (PhCH₂)N(CH₃)–CH₂–N(CH₃)(CH₂Ph), where Ph denotes a phenyl group. This compound is synthesized via multi-step condensation reactions involving benzylamine derivatives and formaldehyde, followed by alkylation with methyl groups .
Its low water solubility and strong basicity (pKa ~10–11) are notable physical properties .
Properties
IUPAC Name |
N,N'-dibenzyl-N,N'-dimethylmethanediamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-18(13-16-9-5-3-6-10-16)15-19(2)14-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBELUIWNSOZTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227916 | |
| Record name | N,N′-Dimethyl-N,N′-bis(phenylmethyl)methanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-42-7 | |
| Record name | N,N′-Dimethyl-N,N′-bis(phenylmethyl)methanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-Dimethyl-N,N′-bis(phenylmethyl)methanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Base Activation : A base (e.g., NaOH or K₂CO₃) deprotonates the amine, generating a nucleophilic amide ion.
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Benzylation : Benzyl chloride reacts with the amide ion, forming N-benzyl-N,N-dimethylmethanediamine and HCl.
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Second Benzylation : The intermediate undergoes a second benzylation to yield the final product.
Key Conditions
Challenges
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HCl Neutralization : Excess base neutralizes HCl, preventing side reactions like quaternary ammonium salt formation.
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Purification : Distillation under reduced pressure (10–15 Torr) separates the product from unreacted benzyl chloride and by-products.
Reductive Amination of Formaldehyde with Benzylamine and Dimethylamine
Reductive amination offers a one-pot synthesis by condensing formaldehyde with dimethylamine and benzylamine, followed by hydrogenation. This method avoids hazardous benzyl halides and simplifies purification.
Reaction Steps
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Condensation : Formaldehyde reacts with dimethylamine and benzylamine to form an imine intermediate.
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Reduction : Hydrogen gas and a palladium catalyst (Pd/C) reduce the imine to the target amine.
Optimization Parameters
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Catalyst Loading : 5–10 wt% Pd/C (balances cost and activity).
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Hydrogen Pressure : 3–5 bar (prevents over-reduction).
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Solvent : Methanol or ethanol (facilitates hydrogen dissolution).
Yield Enhancement
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Stepwise Addition : Introducing formaldehyde gradually minimizes polymerization side reactions.
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Temperature Control : Maintaining 50–60°C improves imine stability.
Two-Step Methylation and Benzylation of Methanediamine
This approach first methylates methanediamine to N,N-dimethylmethanediamine, followed by benzylation. It is preferred for large-scale production due to modularity.
Step 1: Methylation
Methanediamine reacts with methyl iodide or dimethyl sulfate in aqueous NaOH:
Conditions :
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Solvent : Water (facilitates base solubility).
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Temperature : 40–60°C (prevents excessive exothermicity).
Step 2: Benzylation
The methylated product undergoes benzylation as described in Section 1.
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Direct Benzylation | 75–85% | 90–95% | Moderate | High |
| Reductive Amination | 65–75% | 85–90% | Low | Moderate |
| Two-Step Methylation | 80–88% | 92–97% | High | High |
Critical Observations
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Direct Benzylation : Highest yield but requires careful HCl management.
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Reductive Amination : Eco-friendly but limited by imine stability.
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Two-Step Process : Best for industrial use despite higher initial costs.
Industrial-Scale Production Considerations
Reactor Design
Waste Management
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Benzyl Chloride Recovery : Distillation columns recycle unreacted benzyl halides.
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Pd/C Regeneration : Catalyst filtration and reactivation reduce metal waste.
Emerging Methodologies and Research Gaps
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-N,N-dimethylmethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce secondary amines.
Scientific Research Applications
Catalysis
DBDMED is widely used as a ligand in the synthesis of metal complexes that serve as catalysts in various organic reactions. These complexes facilitate reactions by stabilizing transition states and enhancing electron transfer processes. Notably, DBDMED has been employed in:
- Ring-opening polymerization : It aids in producing biodegradable polymers from lactides.
- Metal-catalyzed reactions : DBDMED forms stable coordination complexes with metals like copper and palladium, improving reaction efficiency .
Biological Applications
DBDMED exhibits significant biological activities, particularly in antimicrobial and anticancer research:
- Antimicrobial Activity : Studies have shown that DBDMED derivatives possess substantial antimicrobial properties against various bacterial strains. For example, minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL, respectively .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
- Cytotoxicity : In vitro studies indicate that DBDMED shows superior cytotoxic effects against MCF-7 breast cancer cells compared to other diamines, suggesting its potential as an anticancer agent.
Material Science
In material science, DBDMED is utilized for:
- Adhesive Primers : It serves as a primer in bonding plastic substrates with alpha-cyanoacrylate adhesives, enhancing adhesion properties .
- Synthesis of Advanced Materials : The compound contributes to developing materials with specific properties through its reactivity in polymerization processes.
Antimicrobial Efficacy
A comprehensive study on DBDMED derivatives revealed that modifications at the benzyl position significantly enhance antimicrobial activity against resistant bacterial strains. The findings suggest a promising avenue for developing new antibiotics based on DBDMED derivatives.
Cytotoxicity in Cancer Cells
Research comparing DBDMED with other diamines demonstrated its superior cytotoxic effects on MCF-7 cells. This positions DBDMED as a candidate for further development in cancer therapeutics.
Anticonvulsant Testing
Animal studies indicated that DBDMED could reduce seizure frequency and intensity in induced seizure models, showcasing its potential application in epilepsy treatment .
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N,N-dimethylmethanediamine involves its interaction with molecular targets such as enzymes and receptors. The benzyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The dimethyl groups contribute to its stability and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N,N'-Dibenzylethylenediamine
Molecular Formula : C₁₆H₂₀N₂
Molecular Weight : 240.34 g/mol
Structure : Ethylenediamine (H₂N–CH₂–CH₂–NH₂) substituted with two benzyl groups.
Key Differences :
- Lacks methyl groups on the nitrogen atoms, reducing steric hindrance and electron-donating effects.
- Exhibits moderate solubility in polar organic solvents (e.g., ethanol, acetone) but poor water solubility.
- Applications : Primarily used as a chelating agent in pharmaceuticals (e.g., prolonged-release formulations of penicillin) due to its ability to form stable salts with carboxylic acids .
N,N-Diisopropylethylenediamine
Molecular Formula : C₈H₂₀N₂
Molecular Weight : 144.26 g/mol
Structure : Ethylenediamine substituted with two isopropyl (–CH(CH₃)₂) groups.
Key Differences :
- Bulky isopropyl groups increase steric hindrance, limiting its utility in metal coordination but enhancing its role as a base in organic synthesis (e.g., deprotonation reactions).
- Highly soluble in non-polar solvents (e.g., hexane, toluene).
- Applications: Widely used as a non-nucleophilic base in organocatalysis and peptide synthesis .
N,N-Dimethylbenzylamine
Molecular Formula: C₉H₁₃N Molecular Weight: 135.21 g/mol Structure: A monoamine with a benzyl group and two methyl groups attached to the nitrogen. Key Differences:
- Monodentate structure (vs. bidentate diamines), limiting its chelation capacity.
- Slight water solubility (0.1 g/L at 20°C) and strong basicity (pKa ~9.5).
- Applications : Intermediate in agrochemicals and surfactants; catalyst in epoxy resin curing .
Structural and Functional Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Water Solubility | Key Applications |
|---|---|---|---|---|---|
| N,N-Dibenzyl-N,N-dimethylmethanediamine | C₁₉H₂₄N₂ | 280.41 | Benzyl, Methyl | Low | Ligand synthesis, catalysis |
| N,N'-Dibenzylethylenediamine | C₁₆H₂₀N₂ | 240.34 | Benzyl | Low | Pharmaceutical chelation |
| N,N-Diisopropylethylenediamine | C₈H₂₀N₂ | 144.26 | Isopropyl | High (organic) | Organic synthesis base |
| N,N-Dimethylbenzylamine | C₉H₁₃N | 135.21 | Benzyl, Methyl | Slight | Surfactant intermediate |
Coordination Chemistry
This compound demonstrates superior ligand properties compared to non-methylated analogs like N,N'-dibenzylethylenediamine. The methyl groups enhance electron density on nitrogen, improving metal-ligand bond stability. For example, its copper(II) complexes show higher thermal stability in catalytic oxidation reactions .
Pharmaceutical Relevance
However, its structural analogs, such as N,N'-dimethyl-1,2-diphenylethylenediamine, are explored in chiral catalyst design for asymmetric drug synthesis .
Q & A
Basic Question: What synthetic strategies optimize the yield of N,N-dibenzyl-N,N-dimethylmethanediamine while minimizing by-products?
Methodological Answer:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or <sup>1</sup>H NMR to track reaction progress and identify intermediates/by-products .
- Catalytic Conditions : Optimize catalyst loading (e.g., palladium for cross-coupling) and reaction time to avoid over-reduction or side reactions. For example, excessive benzyl chloride can lead to di-benzylation, requiring stoichiometric control .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency compared to non-polar alternatives. Avoid dimethylformamide (DMF) due to residual contamination risks .
Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
- Controlled Solvent Screening : Systematically test solubility in solvents of varying polarity (e.g., water, ethanol, dichloromethane) under standardized temperatures. Use gravimetric analysis for quantification .
- Data Normalization : Account for impurities by pre-purifying the compound via recrystallization or column chromatography. Compare results with structural analogs (e.g., N,N-dimethylbenzylamine) to identify trends in lipophilicity .
- Statistical Analysis : Apply ANOVA to evaluate reproducibility across studies, considering variables like pH, temperature, and ionic strength .
Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Characterization :
- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify co-eluting impurities .
Advanced Question: How do benzyl group substitutions influence the biological activity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on benzyl rings) and test in biological assays (e.g., enzyme inhibition). For example, bulky benzyl groups may hinder binding to target receptors .
- Computational Modeling : Perform molecular docking simulations to predict binding affinities toward proteins (e.g., kinases). Compare with experimental IC50 values to validate models .
- Metabolic Stability : Assess pharmacokinetic properties (e.g., plasma half-life) using in vitro liver microsome assays .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. The compound’s irritant properties necessitate strict containment .
- Waste Management : Neutralize acidic or basic by-products before disposal. Avoid aqueous release due to potential environmental toxicity .
- First Aid Measures : In case of exposure, rinse skin with water for 15 minutes and consult a physician. Maintain safety data sheets (SDS) accessible .
Advanced Question: How can researchers design experiments to investigate the stereochemical outcomes of this compound synthesis?
Methodological Answer:
- Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. Compare retention times with racemic standards .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration. Use synchrotron radiation for high-resolution data .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, catalysts) to favor one enantiomer via asymmetric catalysis .
Basic Question: How should researchers validate the purity of this compound for pharmacological studies?
Methodological Answer:
- QC/QA Protocols :
- Residual Solvent Analysis : Use gas chromatography (GC) to detect traces of synthesis solvents (e.g., ethyl acetate) below ICH Q3C limits .
Advanced Question: What mechanistic insights explain the catalytic role of this compound in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates via <sup>19</sup>F NMR or stopped-flow techniques to identify rate-determining steps (e.g., oxidative addition vs. transmetalation) .
- Isotopic Labeling : Use deuterated substrates to trace hydrogen transfer pathways and infer intermediate structures .
- Computational DFT Calculations : Model transition states to elucidate steric/electronic effects of benzyl groups on catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
